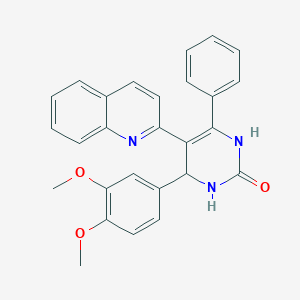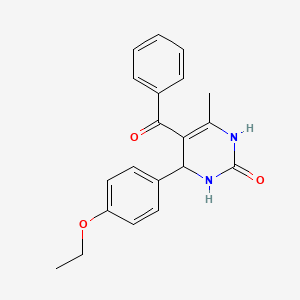
4-(3,4-dimethoxyphenyl)-6-phenyl-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-6-phenyl-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DMPQ, and it belongs to the class of pyrimidine derivatives.
作用機序
The mechanism of action of DMPQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. DMPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, DMPQ has also been shown to inhibit the activity of various protein kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DMPQ has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that DMPQ can induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, in vivo studies have shown that DMPQ can inhibit tumor growth and metastasis in various animal models.
実験室実験の利点と制限
One of the main advantages of using DMPQ in lab experiments is its potent antitumor activity, which makes it an ideal compound for investigating the mechanisms of cancer cell growth and survival. Additionally, DMPQ is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using DMPQ in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DMPQ. One potential direction is to investigate the use of DMPQ as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPQ and its potential applications in various scientific fields. Finally, the development of novel derivatives of DMPQ may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
The synthesis of DMPQ involves a multi-step process that requires the use of several reagents and catalysts. One of the most common methods for synthesizing DMPQ involves the reaction of 4-amino-2-(3,4-dimethoxyphenyl)-5-phenyl-6-(2-quinolinyl)-pyrimidine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
DMPQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DMPQ has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DMPQ has also been investigated for its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-5-quinolin-2-yl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-32-22-15-13-19(16-23(22)33-2)26-24(21-14-12-17-8-6-7-11-20(17)28-21)25(29-27(31)30-26)18-9-4-3-5-10-18/h3-16,26H,1-2H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZIVBFIHKXPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)


![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)
